1-Bromooctadecane

Description

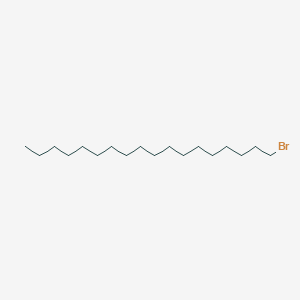

Structure

2D Structure

Properties

IUPAC Name |

1-bromooctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSULSMOGMLRGKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059423 | |

| Record name | 1-Bromooctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; mp = 25-30 deg C; [Alfa Aesar MSDS] | |

| Record name | 1-Bromooctadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19332 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000594 [mmHg] | |

| Record name | 1-Bromooctadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19332 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

112-89-0 | |

| Record name | 1-Bromooctadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromooctadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-BROMOOCTADECANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecane, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromooctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromooctadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Bromooctadecane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7M35JLL5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Bromooctadecane physical and chemical properties

An In-depth Technical Guide to 1-Bromooctadecane: Physical and Chemical Properties

Introduction

This compound, also known by its synonyms Octadecyl bromide and Stearyl bromide, is a long-chain alkyl halide with the chemical formula C₁₈H₃₇Br.[1][2] This compound serves as a critical building block and intermediate in a variety of applications, from the synthesis of advanced materials like functionalized carbon nanotubes to the production of surfactants and pharmaceuticals.[3][4] Its utility stems from the combination of a long, hydrophobic 18-carbon chain and a reactive carbon-bromine bond, which allows for a range of chemical transformations.[5][6] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and visualizations of its chemical behavior and synthetic pathways.

Physical and Chemical Properties

This compound is a low-melting solid that can appear as a white to light yellow crystalline powder or a colorless to light yellow liquid, depending on the ambient temperature.[1][5][7] It is characterized by its insolubility in water but good solubility in common organic solvents such as ethanol, ether, and petroleum ether, a direct consequence of its predominantly non-polar alkyl chain.[7][8][9]

Identifiers and Molecular Characteristics

The following table summarizes the key identifiers and molecular properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 112-89-0 | [1][2] |

| Molecular Formula | C₁₈H₃₇Br | [1][2] |

| Molecular Weight | 333.39 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | Octadecyl bromide, Stearyl bromide | [1][2] |

| EC Number | 204-013-4 | |

| Beilstein Number | 774145 |

Quantitative Physical Properties

This table presents the key quantitative physical data for this compound, providing a clear reference for laboratory and industrial applications.

| Property | Value | Conditions | Source(s) |

| Melting Point | 25-30 °C | [1] | |

| Boiling Point | 214-216 °C | at 12 mmHg | [7] |

| 209-211 °C | at 1.33 kPa | [7][8] | |

| Density | 0.976 g/mL | at 25 °C | [7] |

| Refractive Index | 1.462-1.464 | [8] | |

| Flash Point | >110 °C | Closed Cup | [10] |

| Vapor Pressure | 0.00000594 mmHg | [1] |

Chemical Behavior and Reactivity

The chemical reactivity of this compound is dominated by the polar carbon-bromine bond, which makes the terminal carbon atom electrophilic and the bromide ion an excellent leaving group.[5] This structure renders it highly susceptible to nucleophilic substitution reactions, which are a cornerstone of its utility in organic synthesis.[5]

Key aspects of its chemical behavior include:

-

Nucleophilic Substitution : It readily reacts with nucleophiles to introduce the 18-carbon octadecyl group into other molecules.[5] For example, it reacts with potassium ethoxide in a typical Sₙ2 reaction to form 1-octadecyl ethyl ether.[11]

-

Wittig Reagent Formation : this compound can react with triphenylphosphine to prepare the corresponding phosphonium salt, a precursor to the Wittig reagent used for synthesizing long-chain olefins.[5]

-

Instability : The compound is known to decompose upon exposure to light.[7][8][9]

-

Incompatibilities : It is incompatible with strong oxidizing agents and strong bases.[10]

The primary reactivity of this compound is illustrated by its general reaction with nucleophiles.

References

- 1. This compound | C18H37Br | CID 8218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 112-89-0 [chemicalbook.com]

- 8. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. This compound CAS 112-89-0 - Chemical Supplier Unilong [unilongindustry.com]

- 10. fishersci.com [fishersci.com]

- 11. Write the main product of the reaction between this compound and pota.. [askfilo.com]

1-Bromooctadecane CAS number and molecular weight

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides core information regarding the chemical compound 1-Bromooctadecane, also known as octadecyl bromide or stearyl bromide.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for experimental design, formulation, and synthesis applications.

| Identifier | Value | References |

| CAS Number | 112-89-0 | [1][2][3][4][5] |

| Molecular Weight | 333.39 g/mol | [1][3][5] |

| Molecular Formula | C₁₈H₃₇Br | [1][2][5] |

Compound Identification

The following diagram illustrates the relationship between the common name and its primary chemical identifiers.

Experimental Protocols

While this document does not cite specific experiments, a general protocol for the use of this compound in synthetic chemistry, such as in the synthesis of shortened single-walled carbon nanotubes, would typically involve the following stages.[1][3]

-

Reagent Preparation : Dissolve this compound in a suitable organic solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Setup : Combine the this compound solution with other reactants at a controlled temperature.

-

Monitoring : Track the reaction progress using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup and Purification : Upon completion, quench the reaction and purify the product using methods like column chromatography or recrystallization.

The logical workflow for a typical synthesis utilizing this compound is depicted below.

References

An In-depth Technical Guide to the Synthesis of 1-Bromooctadecane from Stearyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-bromooctadecane from stearyl alcohol, a critical long-chain alkyl bromide intermediate in various fields, including the development of pharmaceuticals and functional materials. This document details established experimental protocols, presents quantitative data for comparative analysis of synthetic methods, and illustrates the underlying reaction mechanisms.

Overview of Synthetic Methodologies

The conversion of stearyl alcohol (1-octadecanol) to this compound is a fundamental nucleophilic substitution reaction. The primary methods employed involve the reaction of the alcohol with a bromine source, typically under acidic conditions or with a phosphorus-based reagent. The two most prevalent and effective methods are:

-

Reaction with Hydrogen Bromide (HBr): This method often utilizes hydrobromic acid in conjunction with a strong dehydrating acid like sulfuric acid to generate HBr in situ. This approach is cost-effective and can achieve high yields.

-

Reaction with Phosphorus Tribromide (PBr₃): PBr₃ is a classic and efficient reagent for converting primary alcohols to alkyl bromides. This reaction generally proceeds under milder conditions and is known for its high selectivity, operating via an Sₙ2 mechanism.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route depends on factors such as desired yield, purity, scalability, and available reagents. The following table summarizes quantitative data for the two primary methods.

| Parameter | Method 1: HBr / H₂SO₄ | Method 2: Phosphorus Tribromide (PBr₃) |

| Primary Reagents | Stearyl alcohol, 48% Hydrobromic acid, 98% Sulfuric acid | Stearyl alcohol, Phosphorus tribromide |

| Reaction Temperature | 70-120°C[1][2] | Typically room temperature to moderate heating |

| Reaction Time | 6-12 hours[2] | Generally shorter than HBr methods |

| Reported Yield | 90-98%[1][2] | High, typically >80% |

| Reported Purity | >99% after purification[2] | High, dependent on purification |

| Key Advantages | Cost-effective, high yield and purity[2] | Milder conditions, high selectivity |

| Key Disadvantages | Harsh acidic conditions, potential for side reactions | Reagent is moisture-sensitive and corrosive |

Detailed Experimental Protocols

Method 1: Synthesis using Hydrobromic Acid and Sulfuric Acid

This protocol is based on an established procedure for the one-step conversion of stearyl alcohol to this compound.[2]

Materials:

-

Stearyl alcohol (1-octadecanol)

-

48% Hydrobromic acid

-

98% Concentrated sulfuric acid

-

5% Sodium bicarbonate solution

-

Anhydrous calcium chloride

-

Deionized water

Equipment:

-

Two-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Pressure-equalizing dropping funnel

-

Separatory funnel

-

Vacuum distillation apparatus

Procedure:

-

To a 1 L two-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 190 mL of 48% hydrobromic acid.

-

With continuous stirring, slowly add 25 mL of concentrated sulfuric acid through the dropping funnel. Note: This may liberate some hydrogen bromide gas.

-

Add 270 g of stearyl alcohol to the mixture, followed by the slow addition of another 25 mL of concentrated sulfuric acid with constant stirring.

-

Heat the reaction mixture to reflux at 90°C and maintain this temperature with continuous stirring for 8 hours.

-

After the reflux period, cool the mixture to room temperature (approximately 25°C).

-

Transfer the cooled mixture to a separatory funnel. The this compound product will form the upper organic layer.

-

Separate the crude this compound layer.

-

Wash the crude product successively with 5% sodium bicarbonate solution and then with water.

-

Dry the washed product over anhydrous calcium chloride.

-

Purify the final product by vacuum distillation, collecting the fraction at 209-211°C (at 1.33 kPa).[1] This procedure is expected to yield >95% of this compound with a purity of >99%.[2]

Method 2: Synthesis using Phosphorus Tribromide

This protocol provides a general procedure for the synthesis of this compound using PBr₃, a method known for its efficiency in converting primary alcohols to alkyl bromides via an Sₙ2 mechanism.

Materials:

-

Stearyl alcohol (1-octadecanol)

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or other suitable anhydrous solvent

-

5% Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Deionized water

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve stearyl alcohol in a suitable anhydrous solvent such as diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus tribromide (approximately 1/3 molar equivalent to the alcohol) to the stirred solution via a dropping funnel. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitor by TLC or GC).

-

Carefully quench the reaction by slowly adding cold water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation.

Reaction Mechanisms and Visualizations

The synthesis of this compound from stearyl alcohol via the methods described proceeds through a nucleophilic substitution mechanism. For a primary alcohol like stearyl alcohol, this is typically an Sₙ2 (bimolecular nucleophilic substitution) reaction.

Mechanism with HBr/H₂SO₄

In this method, the sulfuric acid protonates the hydroxyl group of the stearyl alcohol, converting it into a good leaving group (water). The bromide ion, a strong nucleophile, then attacks the electrophilic carbon atom in a concerted step, displacing the water molecule.

Caption: Sₙ2 mechanism for the synthesis of this compound with HBr/H₂SO₄.

Mechanism with PBr₃

The reaction with phosphorus tribromide also proceeds via an Sₙ2 mechanism. The hydroxyl group of the stearyl alcohol attacks the phosphorus atom of PBr₃, displacing a bromide ion. This forms a good leaving group, which is then displaced by the bromide ion in a subsequent Sₙ2 attack on the carbon atom.

Caption: Sₙ2 mechanism for the synthesis of this compound with PBr₃.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Caption: General experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Solubility of 1-Bromooctadecane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-bromooctadecane in various organic solvents. Due to its long alkyl chain, this compound is a key intermediate in the synthesis of a variety of organic molecules, including those with applications in drug delivery and materials science. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

Core Principles of this compound Solubility

This compound (C₁₈H₃₇Br) is a long-chain alkyl halide. Its molecular structure is dominated by a non-polar 18-carbon alkyl tail, with a polar carbon-bromine bond at one end. This structure dictates its solubility based on the principle of "like dissolves like." The large, non-polar alkyl portion of the molecule leads to good solubility in non-polar organic solvents, where the primary intermolecular interactions are van der Waals forces. While the C-Br bond introduces a dipole moment, the overall polarity of the molecule is low, making it virtually insoluble in highly polar solvents like water.[1][2][3][4][5]

The logical relationship governing the solubility of this compound is illustrated in the diagram below.

Caption: Logical diagram of factors influencing solubility.

Quantitative and Qualitative Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent | Solubility |

| Alcohols | Ethanol | Soluble[1][2] |

| Ethers | Diethyl Ether | Soluble[1][2] |

| Esters | Ethyl Acetate | Soluble[1][2] |

| Alkanes | Petroleum Ether | Soluble[1][2] |

| Ketones | Acetone | Soluble |

| Aqueous | Water | Insoluble[1][2][3][4][5] |

Table 2: Quantitative Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility Metric | Value |

| Acetonitrile | 120.0 | Upper Critical Solution Temperature | - |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the thermodynamic equilibrium solubility of a solid compound in a solvent. The following protocol provides a detailed methodology for determining the solubility of this compound.

Objective: To determine the equilibrium concentration of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, acetone, toluene, hexane)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. An excess is confirmed by the presence of undissolved solid at the bottom of the vial after an initial mixing.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient duration to ensure that equilibrium is reached. A typical equilibration time is 24 to 72 hours. It is recommended to test samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of dissolved this compound has reached a plateau.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a calibrated GC-FID method to generate a calibration curve.

-

Analyze the filtered saturated solution. If necessary, dilute the sample to fall within the linear range of the calibration curve.

-

-

Calculation:

-

From the calibration curve, determine the concentration of this compound in the (potentially diluted) sample.

-

If the sample was diluted, multiply the measured concentration by the dilution factor to determine the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

The workflow for this experimental protocol is visualized in the diagram below.

Caption: Shake-flask method experimental workflow.

Conclusion

While extensive quantitative data on the solubility of this compound in organic solvents is limited in the public domain, its qualitative solubility profile is well-understood based on its molecular structure. It is readily soluble in common non-polar and moderately polar organic solvents and insoluble in water. For researchers requiring precise solubility data for specific applications, the detailed shake-flask methodology provided in this guide offers a robust framework for experimental determination. This information is crucial for the effective use of this compound in synthetic chemistry and materials science, enabling informed solvent selection and process optimization.

References

- 1. This compound | 112-89-0 [chemicalbook.com]

- 2. This compound CAS 112-89-0 - Chemical Supplier Unilong [unilongindustry.com]

- 3. parchem.com [parchem.com]

- 4. This compound | CAS#:112-89-0 | Chemsrc [chemsrc.com]

- 5. This compound(112-89-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Spectroscopic Profile of 1-Bromooctadecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-bromooctadecane (C18H37Br), a long-chain alkyl halide. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, purity assessment, and structural elucidation in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide distinct signals corresponding to the different chemical environments within the molecule. The spectra are typically recorded in a deuterated solvent, such as chloroform-d (CDCl₃).[1][2]

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons along the eighteen-carbon chain. The electron-withdrawing effect of the bromine atom causes the protons on the adjacent carbon (C1) to be deshielded, shifting their signal downfield.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (C18) | ~0.88 | Triplet | 3H |

| -(CH₂)₁₅- (C3-C17) | ~1.25 | Multiplet | 30H |

| -CH₂- (C2) | ~1.85 | Quintet | 2H |

| -CH₂Br (C1) | ~3.41 | Triplet | 2H |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom directly bonded to the bromine atom (C1) is significantly deshielded and appears at a lower field compared to the other carbons in the alkyl chain.[3]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C18 | ~14.1 |

| C4-C17 | ~22.7 - 31.9 |

| C3 | ~32.8 |

| C2 | ~28.8 |

| C1 | ~33.9 |

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Place the sample in the NMR spectrometer. Acquire the spectrum at a specified frequency, such as 90 MHz for ¹H NMR.[1] Standard acquisition parameters are used, including an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the vibrations of its long alkyl chain and the carbon-bromine bond.

IR Spectroscopic Data

| Vibrational Mode | Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2925 - 2855 | Strong |

| CH₂ bend (scissoring) | ~1465 | Medium |

| C-Br stretch | 650 - 550 | Medium-Strong |

Experimental Protocol for IR Spectroscopy

The IR spectrum of this compound can be obtained using the following method:

-

Sample Preparation: As this compound is a solid at room temperature, the spectrum can be obtained from a melt.[4] A small amount of the sample is placed on a salt plate (e.g., KBr or NaCl) and heated gently to melt, creating a thin liquid film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The mass spectrum of this compound is characterized by the presence of a molecular ion peak and a distinct isotopic pattern due to the presence of bromine.

Mass Spectrometry Data

| Ion (m/z) | Relative Intensity | Assignment |

| 334/332 | Moderate | [M]⁺ (Molecular ion) |

| 253 | Low | [M - Br]⁺ |

| 57 | High | [C₄H₉]⁺ (Base Peak) |

| 43 | High | [C₃H₇]⁺ |

A key feature in the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity at m/z 332 and 334. This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have almost equal abundance.[5][6] The fragmentation pattern is typical for a long-chain alkyl halide, with the most abundant peaks corresponding to the stable alkyl carbocations.

Experimental Protocol for Mass Spectrometry

A typical experimental setup for obtaining the mass spectrum of this compound involves:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before ionization.

-

Ionization: Electron Ionization (EI) is a common method used. The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.[4]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound(112-89-0) 13C NMR spectrum [chemicalbook.com]

- 4. This compound | C18H37Br | CID 8218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to High-Purity 1-Bromooctadecane for Researchers and Drug Development Professionals

An in-depth overview of commercial suppliers, key applications, and detailed experimental protocols for 1-Bromooctadecane, a crucial long-chain alkyl halide in scientific research and pharmaceutical development.

Introduction

This compound (CH₃(CH₂)₁₇Br), also known as stearyl bromide, is a linear alkyl bromide that serves as a versatile chemical intermediate in a wide array of applications, particularly within the realms of materials science and drug development. Its long C18 alkyl chain imparts significant hydrophobicity, making it an ideal building block for the synthesis of surfactants, phase-transfer catalysts, and surface-modifying agents. In the pharmaceutical industry and related research fields, high-purity this compound is essential for the reproducible synthesis of novel drug delivery systems, such as lipid nanoparticles and functionalized polymers, and for the creation of biocompatible coatings for medical devices. This guide provides a comprehensive overview of commercial suppliers of high-purity this compound, detailed experimental protocols for its key applications, and a summary of its chemical and physical properties.

Commercial Suppliers and Purity Specifications

The selection of a suitable commercial supplier for this compound is critical and depends on the required purity for a specific application. High-purity grades are essential for applications in drug development and materials science to ensure reproducibility and avoid unwanted side reactions. The following table summarizes the offerings from several prominent chemical suppliers.

| Supplier | Product Number(s) | Purity Specification(s) | Analytical Method(s) |

| Sigma-Aldrich (Merck) | 199494 | ≥97.0% | Not specified on product page, but likely GC |

| Tokyo Chemical Industry (TCI) | B0625 | >97.0% | GC |

| Santa Cruz Biotechnology | sc-228784 | ≥96% | Not specified |

| Avra Synthesis Pvt. Ltd. | ASB2674 | NLT 98.00% | GC |

| Palchem | Not specified | ≥97.5% | GC |

| Amerigo Scientific | Not specified | 97% | Not specified |

Note: Purity levels and available grades can vary. It is highly recommended to request a certificate of analysis (CoA) from the supplier for lot-specific data and information on impurities.

Key Applications and Experimental Protocols

High-purity this compound is utilized in a variety of synthetic procedures. Below are detailed experimental protocols for some of its key applications.

Synthesis of this compound from Stearyl Alcohol

A common laboratory-scale synthesis of this compound involves the reaction of stearyl alcohol with hydrobromic acid, often in the presence of a strong acid catalyst like sulfuric acid.[1]

Materials:

-

1-Octadecanol (stearyl alcohol)

-

48% Hydrobromic acid

-

Concentrated sulfuric acid (98%)

-

5% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Dichloromethane (or other suitable organic solvent)

Procedure:

-

To a two-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 100 mL of 48% hydrobromic acid.

-

With stirring, slowly add 13 mL of concentrated sulfuric acid through a pressure-equalizing dropping funnel. Caution: The addition is exothermic.

-

Add 125 g of 1-octadecanol to the mixture, followed by the slow addition of another 12 mL of concentrated sulfuric acid.

-

Heat the mixture to reflux at 90°C with continuous stirring for 8 hours.

-

After reflux, cool the mixture to room temperature. The organic layer (crude this compound) will separate.

-

Transfer the mixture to a separatory funnel and separate the lower aqueous layer.

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution and water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

For higher purity, the crude this compound can be purified by vacuum distillation.

Synthesis of Octadecylphosphonic Acid (ODPA)

This compound is a key precursor in the synthesis of octadecylphosphonic acid (ODPA), a compound widely used for creating self-assembled monolayers (SAMs) on various surfaces.[2][3][4] The synthesis typically proceeds via the Arbuzov reaction.[4]

Materials:

-

This compound

-

Triethyl phosphite

-

Concentrated hydrochloric acid

-

Toluene (or other suitable high-boiling solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound and a molar excess of triethyl phosphite in toluene.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

-

Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

-

To the resulting diethyl octadecylphosphonate, add concentrated hydrochloric acid.

-

Heat the mixture to reflux to hydrolyze the phosphonate ester to the phosphonic acid.

-

Cool the reaction mixture, which should result in the precipitation of crude ODPA.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Quaternization of Poly(4-vinylpyridine) (P4VP)

This compound is used to quaternize the pyridine nitrogen atoms in poly(4-vinylpyridine), resulting in a cationic polymer with a long hydrophobic side chain. These polymers have applications as antimicrobial agents and in the formation of functional coatings.[5][6][7]

Materials:

-

Poly(4-vinylpyridine) (P4VP)

-

This compound

-

N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Diethyl ether

Procedure:

-

Dissolve the poly(4-vinylpyridine) in DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add a molar excess of this compound to the polymer solution.

-

Heat the reaction mixture to a temperature between 60-80°C and stir for 24-48 hours. The progress of the quaternization can be monitored by FTIR spectroscopy by observing the shift of the pyridine ring stretching vibration.

-

After the reaction is complete, cool the solution to room temperature.

-

Precipitate the quaternized polymer by slowly adding the reaction mixture to a large volume of diethyl ether with vigorous stirring.

-

Collect the precipitated polymer by filtration, wash thoroughly with diethyl ether to remove unreacted this compound, and dry under vacuum.

Visualizing a Key Synthetic Pathway

The following diagram illustrates the workflow for a typical laboratory synthesis of this compound from stearyl alcohol.

Conclusion

High-purity this compound is a critical reagent for researchers and professionals in drug development and materials science. Its utility in synthesizing a range of functional molecules, from surface-active agents to complex polymers, underscores the importance of sourcing high-quality material. The experimental protocols provided herein offer a starting point for the use of this compound in various synthetic applications. As with any chemical procedure, appropriate safety precautions should be taken, and the purity of the starting materials should be confirmed to ensure reliable and reproducible results.

References

- 1. allindianpatents.com [allindianpatents.com]

- 2. exsyncorp.com [exsyncorp.com]

- 3. exsyncorp.com [exsyncorp.com]

- 4. Octadecylphosphonic acid - preparation and application [georganics.sk]

- 5. Quaternization of poly(4-vinyl pyridine). Kinetic and viscometric measurements - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. people.clarkson.edu [people.clarkson.edu]

An In-depth Technical Guide to the Electrophilicity and Reactivity of 1-Bromooctadecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromooctadecane (CH₃(CH₂)₁₇Br), also known as stearyl bromide, is a long-chain primary alkyl halide that serves as a versatile building block in organic synthesis. Its utility stems from the presence of a terminal bromine atom, which imparts a significant degree of electrophilicity to the adjacent carbon atom, making it susceptible to attack by a wide range of nucleophiles. This guide provides a comprehensive overview of the electrophilic nature and reactivity of this compound, with a focus on its participation in nucleophilic substitution and elimination reactions. Detailed experimental protocols for key transformations and quantitative data are presented to assist researchers in leveraging the synthetic potential of this important chemical intermediate.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental to its application in research and development.

Physicochemical Properties

This compound is a white to light gray crystalline powder at room temperature, which can exist as a liquid at elevated temperatures.[1] It is insoluble in water but soluble in common organic solvents.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₃₇Br | |

| Molecular Weight | 333.39 g/mol | |

| CAS Number | 112-89-0 | |

| Appearance | White to light gray crystalline powder | [1][2] |

| Melting Point | 25-30 °C | |

| Boiling Point | 214-216 °C at 12 mmHg | |

| Density | 0.976 g/mL at 25 °C | |

| Flash Point | > 110 °C |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound and its reaction products.[3][4]

| Spectrum Type | Key Features | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~3.41 (t, 2H, -CH₂Br), ~1.85 (quint, 2H, -CH₂CH₂Br), ~1.25 (m, 30H, -(CH₂)₁₅-), ~0.88 (t, 3H, -CH₃) | [4][5] |

| ¹³C NMR (CDCl₃) | δ ~33.8 (-CH₂Br), ~32.8, ~31.9, ~29.7, ~29.6, ~29.5, ~29.3, ~29.1, ~28.7, ~28.1, ~22.7, ~14.1 (-CH₃) | [5] |

| IR (Melt) | ν (cm⁻¹) ~2920, ~2850 (C-H stretch), ~1465 (C-H bend), ~645 (C-Br stretch) | [1][3] |

| Mass Spectrum (EI) | m/z 253/255 ([M-Br]⁺), prominent fragments from cleavage of the alkyl chain | [1][3] |

Electrophilicity and Core Reactivity

The C-Br bond in this compound is polar, with the bromine atom being more electronegative than the carbon atom. This polarization results in a partial positive charge (δ+) on the α-carbon and a partial negative charge (δ-) on the bromine atom, rendering the α-carbon electrophilic and susceptible to nucleophilic attack.[2]

The reactivity of this compound is dominated by two competing reaction pathways: nucleophilic substitution (Sₙ) and elimination (E). The outcome of a reaction is highly dependent on the nature of the nucleophile/base, the solvent, and the reaction temperature.

Nucleophilic Substitution Reactions (Sₙ2)

As a primary alkyl halide, this compound strongly favors the bimolecular nucleophilic substitution (Sₙ2) mechanism.[6] This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry (though this compound is achiral).[7] The rate of the Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile (Rate = k[R-Br][Nu⁻]).[7][8]

Elimination Reactions (E2)

While Sₙ2 reactions are generally favored, elimination reactions can become significant, particularly with the use of strong, sterically hindered bases. The bimolecular elimination (E2) mechanism is a concerted, one-step process where the base abstracts a proton from the β-carbon, simultaneously with the departure of the bromide leaving group, to form an alkene (1-octadecene).[9][10] The E2 reaction rate is also second order (Rate = k[R-Br][Base]).[9]

Quantitative Reactivity Data

While specific kinetic data for this compound is scarce in the literature, the reactivity trends for long-chain 1-bromoalkanes are well-established. The data for 1-bromooctane can be used as a reasonable approximation to understand the relative rates of reaction with different nucleophiles and the influence of solvents.

C-Br Bond Dissociation Energy

The C-Br bond dissociation energy (BDE) is a measure of the energy required to homolytically cleave the C-Br bond. For primary bromoalkanes, this value is relatively consistent.

| Bond | Bond Dissociation Energy (kcal/mol) | Reference(s) |

| CH₃CH₂-Br | ~68 | [11] |

Note: The BDE for the C-Br bond in this compound is expected to be of a similar magnitude.

Relative Reaction Rates

The rate of Sₙ2 reactions is highly dependent on the nucleophilicity of the attacking species and the solvent. Polar aprotic solvents generally accelerate Sₙ2 reactions.

Table 4.2.1: Effect of Nucleophile on Sₙ2 Reaction Rate (Illustrative for a primary bromoalkane)

| Nucleophile | Relative Rate |

| I⁻ | ~100 |

| CN⁻ | ~125 |

| N₃⁻ | ~500 |

| OH⁻ | ~16 |

| Cl⁻ | 1 |

| H₂O | ~0.001 |

Table 4.2.2: Effect of Solvent on the Sₙ2 Reaction of a Primary Bromoalkane with Azide (N₃⁻) (Illustrative)

| Solvent | Solvent Type | Relative Rate |

| Dimethylformamide (DMF) | Polar Aprotic | ~2800 |

| Acetone | Polar Aprotic | ~500 |

| Ethanol | Polar Protic | ~4 |

| Methanol | Polar Protic | ~1 |

Key Experimental Protocols

The following protocols are representative of the synthetic transformations involving this compound.

Williamson Ether Synthesis

This method is used to prepare ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[12]

Materials:

-

This compound

-

Alcohol (e.g., ethanol, phenol)

-

Sodium hydride (NaH) or a suitable base (e.g., K₂CO₃ for phenols)

-

Anhydrous tetrahydrofuran (THF) or acetone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure (for an aliphatic alcohol):

-

In a dry, nitrogen-flushed round-bottom flask, suspend sodium hydride (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C and add the alcohol (1.0 equivalent) dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Heat the reaction to reflux and monitor by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and carefully quench with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ether by column chromatography.

Gabriel Synthesis of Primary Amines

The Gabriel synthesis provides a reliable method for the preparation of primary amines, avoiding the overalkylation that can occur with direct amination.[13][14]

Materials:

-

This compound

-

Potassium phthalimide

-

Anhydrous N,N-dimethylformamide (DMF)

-

Hydrazine monohydrate

-

Ethanol

-

2 M Hydrochloric acid

-

Concentrated sodium hydroxide solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve potassium phthalimide (1.0 equivalent) and this compound (1.0 equivalent) in anhydrous DMF.

-

Heat the mixture with stirring and monitor the formation of N-octadecylphthalimide by TLC.

-

After the reaction is complete, cool the mixture and remove the DMF under reduced pressure.

-

To the residue, add ethanol and hydrazine monohydrate (1.5 equivalents).

-

Heat the mixture to reflux to cleave the phthalimide group.

-

Cool the reaction mixture and add 2 M HCl to precipitate the phthalhydrazide byproduct.

-

Filter the mixture and make the filtrate basic (pH > 12) with concentrated NaOH.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield octadecylamine.

Synthesis of Octadecanenitrile

The reaction with cyanide is a useful method for carbon chain extension.[15][16]

Materials:

-

This compound

-

Sodium cyanide or potassium cyanide

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol.

-

Add a solution of sodium cyanide (1.2 equivalents) in a minimal amount of water to the ethanolic solution.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the mixture and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude nitrile.

-

Purify by vacuum distillation or recrystallization.

E2 Elimination to 1-Octadecene

The use of a strong, bulky base favors the E2 elimination pathway.

Materials:

-

This compound

-

Potassium tert-butoxide

-

Anhydrous tert-butanol

-

Saturated aqueous ammonium chloride solution

-

Hexane

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous tert-butanol.

-

Add potassium tert-butoxide (1.5 equivalents) portion-wise at room temperature.

-

Heat the mixture to reflux and monitor the reaction by TLC or GC.

-

After completion, cool the mixture and quench with saturated aqueous NH₄Cl solution.

-

Extract the product with hexane.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 1-octadecene.

Logical Relationships and Workflows

Conclusion

This compound is a valuable and versatile substrate in organic synthesis, primarily due to the electrophilic nature of the carbon atom bonded to the bromine. Its reactivity is predominantly governed by the Sₙ2 mechanism, allowing for the straightforward introduction of the long octadecyl chain into a variety of molecules. However, the potential for competing E2 elimination reactions must be considered, especially when employing strong, sterically hindered bases. By carefully selecting nucleophiles, bases, solvents, and reaction temperatures, researchers can effectively control the reaction outcome to achieve the desired synthetic targets. The experimental protocols and data presented in this guide serve as a practical resource for scientists and professionals in the field of drug development and materials science, enabling the efficient utilization of this compound in their synthetic endeavors.

References

- 1. This compound | C18H37Br | CID 8218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound(112-89-0) 1H NMR [m.chemicalbook.com]

- 6. fiveable.me [fiveable.me]

- 7. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 8. 11.2 The SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. dalalinstitute.com [dalalinstitute.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Reaction between ethanolic potassium cyanide and haloalkanes halogenoalkanes synthesis of nitriles apparatus chemicals needed advanced A level organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Bromooctadecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 1-bromooctadecane. The information contained herein is intended to support research, development, and handling of this long-chain alkyl bromide in various scientific applications, including its use as a synthetic building block in drug development.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for interpreting its thermal behavior.

| Property | Value |

| Synonyms | Octadecyl bromide, Stearyl bromide |

| CAS Number | 112-89-0 |

| Molecular Formula | C₁₈H₃₇Br |

| Molecular Weight | 333.39 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | 25-30 °C[1][2] |

| Boiling Point | 214-216 °C @ 12 mmHg[1] |

| Flash Point | >110 °C[3] |

Thermal Stability and Decomposition

This compound is a thermally stable compound under standard conditions.[3] However, upon heating to elevated temperatures, it undergoes thermal decomposition. The primary decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides, such as hydrogen bromide (HBr).[3][4]

The decomposition process for primary alkyl halides like this compound can proceed through various mechanisms, including dehydrohalogenation, which involves the elimination of a hydrogen atom and a bromine atom from adjacent carbon atoms to form an alkene and hydrogen bromide.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability and decomposition characteristics of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Equilibrate the sample at a temperature below its melting point (e.g., 25°C) for a sufficient duration to achieve thermal stability.

-

-

Thermal Program:

-

Heat the sample from the initial temperature to a final temperature of approximately 500°C at a constant heating rate of 10°C/min.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

-

Calculate the percentage of mass loss at different temperature intervals.

-

References

The Alkylating Prowess of 1-Bromooctadecane: A Technical Guide for Scientific Professionals

An in-depth exploration of 1-bromooctadecane as a versatile C18 alkylating agent in organic synthesis, materials science, and drug delivery, providing detailed experimental protocols and insights into its biological interactions.

Introduction

This compound (CH₃(CH₂)₁₇Br), also known as stearyl bromide, is a long-chain alkyl halide that serves as a pivotal reagent for introducing an eighteen-carbon lipophilic moiety onto a variety of substrates.[1] Its long aliphatic chain imparts unique physicochemical properties, such as hydrophobicity and surface activity, to the resulting molecules.[1] This technical guide delineates the role of this compound as an alkylating agent, presenting its applications in the synthesis of surfactants, functionalized materials, and drug delivery vectors. Detailed experimental protocols, quantitative data, and visualizations of reaction workflows and a relevant biological signaling pathway are provided to support researchers and professionals in drug development and materials science.

Physicochemical Properties of this compound

This compound is a white to light yellow crystalline solid at room temperature.[1] It is insoluble in water but soluble in common organic solvents like ethanol, ether, and chloroform.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₃₇Br | [2] |

| Molecular Weight | 333.39 g/mol | [2] |

| Melting Point | 25-30 °C | [3] |

| Boiling Point | 214-216 °C at 12 mmHg | [3] |

| Density | 0.976 g/mL at 25 °C | [3] |

This compound in Organic Synthesis: A Versatile Alkylating Agent

The primary utility of this compound in organic synthesis lies in its ability to act as an electrophile in nucleophilic substitution reactions, predominantly following an Sₙ2 mechanism.[4][5] This allows for the covalent attachment of the octadecyl group to a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.

N-Alkylation: Synthesis of Quaternary Ammonium Compounds and Amines

A major application of this compound is in the synthesis of quaternary ammonium compounds (QACs), which are widely used as surfactants, antimicrobial agents, and phase-transfer catalysts.[6][7] The reaction with tertiary amines, known as the Menschutkin reaction, yields QACs.[6] It can also be used to alkylate primary and secondary amines, although overalkylation can be a challenge.[8]

Experimental Protocol: Synthesis of N-(n-octadecyl)-2-methylpyridinium bromide [9]

-

Materials: 2-methylpyridine, this compound, dry toluene.

-

Procedure:

-

In a reaction vessel, dissolve 2-methylpyridine in dry toluene.

-

Add this compound to the solution.

-

Reflux the mixture.

-

Upon completion of the reaction, cool the mixture to allow for the precipitation of the product.

-

Collect the precipitate by filtration and dry in the air.

-

-

Quantitative Data:

-

Yield: 90%

-

Melting Point: 123 °C

-

Experimental Protocol: N-Alkylation of Imidazole [10]

-

Materials: Imidazole, this compound, DABCO (1,4-diazabicyclo[2.2.2]octane), toluene or methanol.

-

Procedure:

-

Combine imidazole (2 equivalents) and DABCO (1 equivalent) with the acyclic Morita-Baylis-Hillman (MBH) alcohol derived from this compound (1 equivalent) in toluene or methanol.

-

Stir the mixture at reflux temperature.

-

After the reaction is complete, remove the solvent by rotary evaporation.

-

Add dichloromethane (CH₂Cl₂) and wash the organic phase with brine.

-

Dry the organic layer and remove the solvent.

-

Purify the residue by column chromatography on silica gel.

-

-

Quantitative Data:

-

Yields for similar reactions are reported to be in the range of 70-84%.

-

O-Alkylation: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and robust method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[4][5] this compound is an excellent substrate for this reaction due to its primary nature, which minimizes competing elimination reactions.[9]

Experimental Protocol: Williamson Ether Synthesis with a Generic Alcohol [9]

-

Materials: Alcohol (e.g., butanol), sodium hydride (NaH), anhydrous tetrahydrofuran (THF), this compound (using 1-bromooctane as an analogue).

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C and add the alcohol (1.0 equivalent) dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes to form the sodium alkoxide.

-

Cool the resulting solution to 0 °C and add this compound (1.0 equivalent) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by thin-layer chromatography (TLC).

-

Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by distillation or column chromatography.

-

Applications in Materials Science

The introduction of the long octadecyl chain via this compound is a powerful strategy for modifying the surface properties of various materials, including nanoparticles and polymers.

Surface Functionalization of Nanomaterials

This compound is used to functionalize nanoparticles, rendering them dispersible in organic solvents and enabling their use in nanocomposites and other advanced materials.[11][12]

Polymer Modification

The octadecyl group can be incorporated into polymers either by copolymerizing octadecyl-containing monomers or by post-polymerization modification. This imparts hydrophobicity and can influence the thermal and mechanical properties of the polymer.[6][13]

Role in Drug Delivery Systems

The lipophilic nature of the octadecyl chain makes this compound a valuable building block for the synthesis of cationic lipids, which are key components of non-viral gene delivery vectors.[13][14] These cationic lipids can self-assemble into liposomes or lipid nanoparticles that can encapsulate and deliver nucleic acids into cells.[13][14]

Conceptual Experimental Protocol: Synthesis of a Cationic Lipid for Gene Delivery (A generalized protocol based on the synthesis of similar cationic lipids)

-

Materials: A suitable amine-containing head group (e.g., a polyamine or an amino alcohol), this compound, a suitable solvent (e.g., ethanol or DMF), and a base (e.g., triethylamine or potassium carbonate).

-

Procedure:

-

Dissolve the amine-containing head group in the chosen solvent.

-

Add the base to deprotonate the amine, if necessary.

-

Add this compound (typically in a stoichiometric excess to ensure complete alkylation of the desired amine functionalities).

-

Heat the reaction mixture under an inert atmosphere for a specified period, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude cationic lipid by column chromatography on silica gel.

-

Biological Implications and Signaling Pathways

Quaternary ammonium compounds and cationic lipids containing long alkyl chains, such as the octadecyl group derived from this compound, are known to interact with biological membranes.[5][15] Their cationic headgroup can interact with the negatively charged components of cell membranes, while the hydrophobic tail can penetrate the lipid bilayer, leading to membrane disruption and, in some cases, cell death.[5][15] This property is harnessed in their application as antimicrobial agents.

Furthermore, cationic lipids can activate intracellular signaling pathways, including pro-apoptotic and pro-inflammatory cascades.[3] While the precise mechanisms are complex and depend on the specific lipid structure and cell type, a general understanding is emerging. For instance, the interaction of cationic liposomes with cells can be recognized as a danger signal, triggering inflammatory responses.

Potential Signaling Pathway: Cationic Lipid-Induced Inflammation

The interaction of cationic lipids with immune cells, such as macrophages, can lead to the activation of inflammatory signaling pathways. A plausible pathway involves the activation of Toll-like receptors (TLRs) or other pattern recognition receptors, leading to the production of pro-inflammatory cytokines.

References

- 1. Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Cholesterol-Based Cationic Lipids as Transfecting Agents of DNA for Efficient Gene Delivery [mdpi.com]

- 3. Cationic lipids activate intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 8. Microbial responses to transient shock loads of quaternary ammonium compounds with different length of alkyl chain in a membrane bioreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ppaspk.org [ppaspk.org]

- 10. BJOC - Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates [beilstein-journals.org]

- 11. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. The design of cationic lipids for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effects of Quaternary Ammonium Chain Length on Antibacterial Bonding Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Bromooctadecane: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromooctadecane, also known as stearyl bromide, is a long-chain alkyl halide that serves as a pivotal intermediate in a multitude of organic syntheses and material science applications. Its bifunctional nature, possessing a long, hydrophobic alkyl chain and a reactive bromide, makes it a versatile building block for the introduction of the octadecyl group into various molecular scaffolds. This technical guide provides a comprehensive overview of the history, synthesis, physicochemical properties, and key applications of this compound, with a focus on detailed experimental protocols and data presentation for the scientific community.

Introduction and Historical Context

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are well-documented, providing crucial information for its identification, handling, and use in experimental setups.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₃₇Br | [2] |

| Molecular Weight | 333.39 g/mol | [2] |

| Appearance | White to light yellow solid or colorless to light yellow liquid | [3][4] |

| Melting Point | 25-30 °C | [2] |

| Boiling Point | 214-216 °C at 12 mmHg | [2] |

| Density | 0.976 g/mL at 25 °C | [2] |

| Refractive Index | 1.462-1.464 | [4] |

| Solubility | Insoluble in water; soluble in ethanol, ether, ethyl acetate, and petroleum ether. | [3][4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Key data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized below.

Table 2: Spectroscopic Data of this compound

| Technique | Key Peaks / Chemical Shifts (δ) | Reference(s) |

| ¹H NMR (CDCl₃) | ~3.41 ppm (t, 2H, -CH₂Br), ~1.85 ppm (quint, 2H, -CH₂CH₂Br), ~1.25 ppm (m, 30H, -(CH₂)₁₅-), ~0.88 ppm (t, 3H, -CH₃) | [1][5] |

| ¹³C NMR (CDCl₃) | ~33.8 ppm (-CH₂Br), ~32.8 ppm, ~29.7 ppm, ~29.6 ppm, ~29.5 ppm, ~29.4 ppm, ~29.1 ppm, ~28.7 ppm, ~28.2 ppm, ~22.7 ppm, ~14.1 ppm (-CH₃) | [5][6] |

| IR (liquid film) | ~2924 cm⁻¹ (C-H stretch), ~2853 cm⁻¹ (C-H stretch), ~1465 cm⁻¹ (C-H bend), ~722 cm⁻¹ (-(CH₂)n- rock), ~646 cm⁻¹ (C-Br stretch) | [5][7] |

| Mass Spec (EI) | m/z 253, 255 ([M-C₆H₁₂]⁺), 135, 137 ([C₄H₈Br]⁺), 97, 83, 69, 57, 43 | [8] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reaction of stearyl alcohol with hydrogen bromide. Below is a detailed experimental protocol based on established procedures.

Experimental Protocol: Synthesis from Stearyl Alcohol and HBr

This protocol describes the synthesis of this compound via the reaction of 1-octadecanol with hydrobromic and sulfuric acids.[9]

Materials:

-

1-Octadecanol (Stearyl alcohol)

-

48% Hydrobromic acid

-

Concentrated (98%) Sulfuric acid

-

5% Sodium bicarbonate solution

-

Anhydrous calcium chloride or sodium sulfate

-

Dichloromethane or diethyl ether (for extraction)

Equipment:

-

Round-bottom flask with a reflux condenser and mechanical stirrer

-

Heating mantle

-

Separatory funnel

-

Vacuum distillation apparatus

Procedure:

-

To a two-necked round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 100 mL of 48% hydrobromic acid.

-

With continuous stirring, slowly add 25 mL of concentrated sulfuric acid through an addition funnel. Caution: The reaction is exothermic.

-

Add 270 g of 1-octadecanol to the mixture, followed by the slow addition of another 25 mL of concentrated sulfuric acid.

-

Heat the reaction mixture to 90 °C and maintain it at this temperature with continuous stirring for 8 hours.

-

After the reflux period, cool the mixture to room temperature. The mixture will separate into two layers.

-

Transfer the mixture to a separatory funnel and separate the lower aqueous layer.

-

Wash the upper organic layer (crude this compound) with an equal volume of 5% sodium bicarbonate solution, followed by a wash with water.

-

Dry the organic layer over anhydrous calcium chloride or sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude product by vacuum distillation, collecting the fraction at 214-216 °C under 12 mmHg pressure.[2] The expected yield is typically high, often exceeding 90%.[3]

Purification Methods

For obtaining high-purity this compound, several methods have been reported. These include:

-

Recrystallization: Twice recrystallizing the compound from the melt.[4]

-

Washing and Distillation: Washing the crude product with aqueous sodium sulfate, followed by concentrated sulfuric acid (with cooling), and another wash with aqueous sodium sulfate before fractional vacuum distillation.[4]

Chemical Reactions and Applications

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the C18 alkyl chain.

Nucleophilic Substitution Reactions

The carbon-bromine bond in this compound is susceptible to nucleophilic attack, making it an excellent substrate for Sₙ2 reactions. This reactivity is fundamental to many of its applications.

Diagram 1: General Nucleophilic Substitution of this compound.

Preparation of Wittig Reagents

This compound reacts with triphenylphosphine to form the corresponding phosphonium salt, which can be deprotonated with a strong base to yield a Wittig reagent. This reagent is instrumental in the synthesis of long-chain alkenes.

Diagram 2: Synthesis and Application of Wittig Reagent from this compound.

Key Applications

-

Surfactant Synthesis: It is a key raw material for the production of quaternary ammonium compounds, which are widely used as cationic surfactants, phase-transfer catalysts, and biocides.

-

Functionalization of Materials: this compound has been used in the synthesis of shortened single-walled carbon nanotubes (s-SWCNTs), modifying their surface properties.[2][3]

-

Drug Delivery: The long alkyl chain is of interest in the development of lipid-based drug delivery systems, where it can be used to modify the lipophilicity of drug molecules.

-

Organic Synthesis: It serves as a precursor for the synthesis of various long-chain alkanes, ethers, and esters. For instance, it is used to prepare octadecane in the presence of sodium borohydride.[3] It is also a raw material for the preparation of dimethyldistearylammonium bromide, a modifier for bentonite.[3]

Conclusion

This compound is a cornerstone of long-chain alkyl chemistry, with a history of use spanning nearly a century. Its straightforward synthesis from readily available starting materials, coupled with its versatile reactivity, ensures its continued importance in both academic research and industrial applications. This guide provides the essential technical information for researchers and professionals working with this valuable chemical intermediate.

References

- 1. This compound(112-89-0) 1H NMR [m.chemicalbook.com]

- 2. This compound = 97.0 112-89-0 [sigmaaldrich.com]

- 3. This compound | 112-89-0 [chemicalbook.com]

- 4. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Page loading... [guidechem.com]

- 6. This compound(112-89-0) 13C NMR [m.chemicalbook.com]

- 7. Octadecane, 1-bromo- [webbook.nist.gov]

- 8. Octadecane, 1-bromo- [webbook.nist.gov]

- 9. allindianpatents.com [allindianpatents.com]

Methodological & Application

Protocol for Covalent Functionalization of Carbon Nanotubes with 1-Bromooctadecane

Application Note